Cas no 1315053-49-6 (3-(3S)-3-aminobutylphenol)

3-(3S)-3-aminobutylphenol 化学的及び物理的性質
名前と識別子
-
- 3-(3S)-3-aminobutylphenol
- EN300-1857233
- 1315053-49-6
- 3-[(3s)-3-aminobutyl]phenol
-
- インチ: 1S/C10H15NO/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7-8,12H,5-6,11H2,1H3/t8-/m0/s1
- InChIKey: KGWRENOTJYYMHO-QMMMGPOBSA-N
- ほほえんだ: OC1=CC=CC(=C1)CC[C@H](C)N
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.2Ų
3-(3S)-3-aminobutylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857233-0.05g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 0.05g |
$1008.0 | 2023-09-18 | ||
Enamine | EN300-1857233-0.5g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 0.5g |
$1152.0 | 2023-09-18 | ||
Enamine | EN300-1857233-5.0g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1857233-0.1g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 0.1g |
$1056.0 | 2023-09-18 | ||
Enamine | EN300-1857233-10.0g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1857233-1g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 1g |
$1200.0 | 2023-09-18 | ||
Enamine | EN300-1857233-5g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 5g |
$3479.0 | 2023-09-18 | ||
Enamine | EN300-1857233-1.0g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 1g |
$1844.0 | 2023-06-03 | ||
Enamine | EN300-1857233-0.25g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 0.25g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1857233-2.5g |
3-[(3S)-3-aminobutyl]phenol |
1315053-49-6 | 2.5g |
$2351.0 | 2023-09-18 |
3-(3S)-3-aminobutylphenol 関連文献
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
3-(3S)-3-aminobutylphenolに関する追加情報
Research Briefing on 3-(3S)-3-aminobutylphenol (CAS: 1315053-49-6) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of chiral amines and phenolic compounds in drug discovery and development. Among these, 3-(3S)-3-aminobutylphenol (CAS: 1315053-49-6) has emerged as a promising scaffold due to its unique structural features and potential biological activities. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and applications in medicinal chemistry.
The compound 3-(3S)-3-aminobutylphenol features a chiral aminobutyl side chain attached to a phenolic ring, which confers both hydrophilic and hydrophobic properties, making it an attractive candidate for drug design. Recent studies have explored its role as a building block for novel therapeutics, particularly in targeting neurological disorders and inflammatory diseases. The stereospecificity of the (3S)-configuration is critical for its interaction with biological targets, as evidenced by in vitro and in vivo studies.
In terms of synthesis, recent publications have reported optimized routes for the enantioselective preparation of 3-(3S)-3-aminobutylphenol, leveraging asymmetric catalysis and biocatalytic methods. For instance, a 2023 study demonstrated the use of immobilized transaminases to achieve high yields (>90%) and excellent enantiomeric excess (>99%). These advancements address previous challenges in scalability and purity, paving the way for industrial applications.
Pharmacological evaluations have revealed that 3-(3S)-3-aminobutylphenol exhibits moderate inhibitory activity against monoamine oxidases (MAOs) and cyclooxygenase-2 (COX-2), suggesting potential applications in neurodegenerative and anti-inflammatory therapies. Molecular docking studies further indicate that the compound's phenolic hydroxyl group forms hydrogen bonds with key residues in the active sites of these enzymes, while the aminobutyl chain enhances membrane permeability.
Ongoing research is investigating derivatives of 3-(3S)-3-aminobutylphenol to improve potency and selectivity. For example, a 2024 preprint describes fluorinated analogs with enhanced blood-brain barrier penetration, showing promise in preclinical models of Parkinson's disease. Additionally, its incorporation into peptide conjugates is being explored for targeted drug delivery systems.
In conclusion, 3-(3S)-3-aminobutylphenol (1315053-49-6) represents a versatile scaffold with growing importance in pharmaceutical development. Future directions include structure-activity relationship (SAR) studies to optimize its therapeutic profile and translational research to evaluate clinical potential. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to unlock its full value in addressing unmet medical needs.
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